(5-Chloro-6-methylpyridin-3-yl)boronic acid is a heterocyclic boronic acid compound. Its structure comprises a pyridine ring with chlorine and methyl substituents at the 5th and 6th positions, respectively, and a boronic acid group (-B(OH)2) at the 3rd position. It serves as a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, due to the reactivity of the boronic acid functional group. []
The compound has the following identifiers:
It is commercially available from suppliers such as Thermo Scientific and has been used extensively in research settings due to its reactivity and versatility in synthetic applications .
The synthesis of (5-Chloro-6-methylpyridin-3-yl)boronic acid typically involves several methods, with one common approach being the borylation of a suitable precursor halopyridine.
The molecular structure of (5-Chloro-6-methylpyridin-3-yl)boronic acid features a pyridine ring with specific substituents:
The melting point of this compound ranges between 180°C and 183°C, indicating its stability under moderate heating conditions. The molecular structure can be represented using SMILES notation: B(C1=CC(=C(N=C1)Cl)C)(O)O
, which provides insights into its bonding and functional groups .
(5-Chloro-6-methylpyridin-3-yl)boronic acid participates in various chemical reactions, primarily serving as a coupling partner in cross-coupling reactions.
The mechanism of action for (5-Chloro-6-methylpyridin-3-yl)boronic acid during Suzuki-Miyaura coupling involves several steps:
(5-Chloro-6-methylpyridin-3-yl)boronic acid finds extensive applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4